7-Fluorobicyclo[2.2.1]heptan-2-amine
Description
7-Fluorobicyclo[2.2.1]heptan-2-amine is a fluorinated derivative of the bicyclo[2.2.1]heptane (norbornane) scaffold, characterized by a fluorine atom at the 7-position and an amine group at the 2-position. The bicyclic framework imparts rigidity and stereochemical complexity, while the fluorine atom enhances electronic and metabolic properties.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
7-fluorobicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H12FN/c8-7-4-1-2-5(7)6(9)3-4/h4-7H,1-3,9H2 |
InChI Key |
LINBZZJFGKMWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobicyclo[2.2.1]heptan-2-amine typically involves the fluorination of bicyclo[2.2.1]heptan-2-amine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of 7-Fluorobicyclo[2.2.1]heptan-2-amine involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Fluorobicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluorobicyclo[2.2.1]heptan-2-amine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Fluorobicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-Fluorobicyclo[2.2.1]heptan-2-amine
A positional isomer with fluorine at the 5-position (CAS: 2168204-79-1, MW: 129.18 g/mol). Limited data exists on its biological activity, but structural analogs suggest positional fluorination significantly impacts pharmacological profiles .
n-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine
This derivative (CAS: 1250141-77-5, MW: 205.28 g/mol) features a 3-fluorophenyl substituent on the amine. The fluorine is part of an aromatic ring rather than the bicyclic core, altering solubility and π-π stacking interactions.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
A methylated analog (CAS: 32768-19-7, MW: 189.73 g/mol as hydrochloride). This compound is a precursor to ureas with antiviral and enzyme inhibitory activity .
7-Oxabicyclo[2.2.1]heptan-2-amine Hydrochloride
Replacing fluorine with oxygen (CAS: 2306264-01-5, MW: 149.62 g/mol). The oxygen atom introduces hydrogen-bonding capacity, altering solubility and target interactions. This compound is used in organic synthesis but lacks reported bioactivity data .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Key Substituents |
|---|---|---|---|---|
| 7-Fluorobicyclo[2.2.1]heptan-2-amine | ~145.18* | ~1.2 | Moderate (polar) | 7-F, 2-NH2 |
| 5-Fluorobicyclo[2.2.1]heptan-2-amine | 129.18 | ~1.0 | High | 5-F, 2-NH2 |
| n-(3-Fluorophenyl) analog | 205.28 | ~2.5 | Low | 2-NH-(3-F-C6H4) |
| 1,7,7-Trimethyl analog (HCl salt) | 189.73 | ~2.8 | Low | 1,7,7-Me3, 2-NH2 |
| 7-Oxabicyclo analog (HCl salt) | 149.62 | ~0.5 | High | 7-O, 2-NH2 |
*Estimated based on similar structures.
NMDA Receptor Antagonism
- Fluorophenyl Derivatives : Compounds like 2-(4-fluorophenyl)-N-(2-piperidinylethyl)bicyclo[2.2.1]heptan-2-amine (5b) exhibit NMDA receptor antagonism with IC50 values comparable to memantine. Fluorine enhances binding affinity via hydrophobic interactions .
- Methylated Analogs : N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine (related to mecamylamine) acts as a nicotinic acetylcholine receptor antagonist, suggesting fluorination may similarly modulate CNS activity .
Antiviral and Enzyme Inhibition
- Urea Derivatives : Bicyclo[2.2.1]heptane-based ureas inhibit RNA viruses (e.g., SARS-CoV-2) and soluble epoxide hydrolase. Fluorinated anilines in these compounds improve metabolic stability and target selectivity .
Toxicity Profiles
- MDCK/N2a Cell Toxicity : Fluorinated NMDA antagonists (e.g., 5a–f) show concentration-dependent toxicity above 100 µM, similar to memantine. Compound 5a (2-phenyl derivative) has the highest therapeutic index .
- Methylated Analogs : N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride is associated with CNS side effects at high doses, mirroring mecamylamine’s profile .
Biological Activity
7-Fluorobicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and synthesizes findings from various studies.
Chemical Structure and Properties
7-Fluorobicyclo[2.2.1]heptan-2-amine has a unique bicyclic structure that contributes to its biological activity. The presence of the fluorine atom may enhance its lipophilicity and receptor binding affinity, which is critical in drug design.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 7-fluorobicyclo[2.2.1]heptan-2-amine and its derivatives:
- Mycobacterial Inhibition : In one study, derivatives of bicyclic compounds were evaluated for their activity against Mycobacterium tuberculosis. Compound 7j, a derivative similar to 7-fluorobicyclo[2.2.1]heptan-2-amine, exhibited significant activity with a minimal inhibitory concentration (MIC) of 3.12 µg/mL, comparable to ethambutol, a standard antitubercular drug .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7j | 3.12 | Antimycobacterial |
| Ethambutol | - | Standard Antitubercular |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of 7-fluorobicyclo[2.2.1]heptan-2-amine were also assessed against various cancer cell lines:
- In Vitro Testing : In vitro tests against glioblastoma (SF-295), ovarian (OVCAR-8), and colon (HCT-116) cancer cell lines showed no significant cytotoxicity at concentrations up to 5 µg/mL for the synthesized derivatives . This suggests that while the compound may have antimicrobial properties, it lacks significant anticancer activity.
The mechanisms underlying the biological activities of 7-fluorobicyclo[2.2.1]heptan-2-amine are not fully elucidated but may involve:
- Receptor Interaction : The compound's structure allows it to interact with various biological receptors, potentially modulating their activity.
- Bioavailability : The fluorine substitution could enhance the compound's stability and bioavailability, impacting its effectiveness as an antimicrobial agent.
Case Studies
Recent research highlights the importance of structural modifications in enhancing biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
